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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzonitrile

Cat. No.: B1585444 Get Quote

Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-
fluorobenzonitrile (CAS No: 57381-34-7), a key halogenated intermediate in the synthesis of

pharmaceuticals and advanced materials.[1] For researchers in drug development and

materials science, unambiguous structural confirmation is paramount. This document serves as

a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data of this compound. The methodologies and

interpretations presented herein are grounded in established spectroscopic principles to ensure

scientific integrity and provide a self-validating framework for analysis.

Introduction: The Analytical Imperative
5-Chloro-2-fluorobenzonitrile is a disubstituted aromatic nitrile whose reactivity and utility are

dictated by the precise arrangement of its functional groups. The electron-withdrawing nature of

the nitrile and halogen substituents activates the aromatic ring, but the positional isomers

possess vastly different chemical properties.[2] Therefore, rigorous spectroscopic analysis is

not merely a quality control step but a foundational requirement for its successful application in

complex synthetic pathways. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass

Spectra to build a comprehensive and unambiguous structural profile of the title compound.

Molecular Properties Summary
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Property Value Source

CAS Number 57381-34-7 [3]

Molecular Formula C₇H₃ClFN [4][5]

Molecular Weight 155.56 g/mol [3][4][5]

Monoisotopic Mass 154.9938050 Da [6]

IUPAC Name 5-chloro-2-fluorobenzonitrile [6]

Melting Point 66-70 °C [3][5]

graph "molecule" {

layout="neato";

node [shape=plaintext, fontsize=12];

edge [fontsize=10];

// Atom nodes

C1 [label="C1", pos="0,1.5!", fontcolor="#202124"];

C2 [label="C2", pos="-1.3,0.75!", fontcolor="#202124"];

C3 [label="C3", pos="-1.3,-0.75!", fontcolor="#202124"];

C4 [label="C4", pos="0,-1.5!", fontcolor="#202124"];

C5 [label="C5", pos="1.3,-0.75!", fontcolor="#202124"];

C6 [label="C6", pos="1.3,0.75!", fontcolor="#202124"];

C7 [label="C7", pos="0,2.8!", fontcolor="#202124"];

N [label="N", pos="0,3.9!", fontcolor="#202124"];

F [label="-F", pos="-2.6,1.25!", fontcolor="#34A853"];

Cl [label="-Cl", pos="2.6,-1.25!", fontcolor="#EA4335"];

H3 [label="H", pos="-2.3,-1.25!", fontcolor="#4285F4"];

H4 [label="H", pos="0,-2.5!", fontcolor="#4285F4"];

H6 [label="H", pos="2.3,1.25!", fontcolor="#4285F4"];

// Aromatic ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;
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C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent bonds

C1 -- C7;

C7 -- N [style=filled, penwidth=3];

C2 -- F;

C5 -- Cl;

C3 -- H3;

C4 -- H4;

C6 -- H6;

}

Caption: Molecular structure of 5-Chloro-2-fluorobenzonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Framework
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen

framework of a molecule. For 5-Chloro-2-fluorobenzonitrile, both ¹H and ¹³C NMR are

essential, with the added diagnostic layer of coupling to the ¹⁹F nucleus.

¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals

corresponding to H-3, H-4, and H-6. The chemical shifts are influenced by the electron-

withdrawing effects of the fluorine, chlorine, and nitrile groups, while the splitting patterns are

dictated by both homonuclear (H-H) and heteronuclear (H-F) coupling.

Key Interpretive Points:

H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the chlorine

atom. It is expected to be the most downfield of the three protons. Its multiplicity will be a

doublet of doublets, arising from coupling to H-4 (⁴JHH, meta-coupling) and H-3 (⁵JHH, para-

coupling, often very small or unresolved).
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H-3: This proton is ortho to the fluorine atom. It will exhibit a larger coupling to fluorine (³JHF)

and a smaller coupling to H-4 (³JHH, ortho-coupling). This will likely appear as a triplet or a

doublet of doublets.

H-4: This proton is ortho to the chlorine atom and coupled to both H-3 and H-6. It will appear

as a complex multiplet, often a triplet of doublets, due to ortho-coupling with H-3 (³JHH) and

meta-coupling with H-6 (⁴JHH).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (Hz)

H-6 ~7.8 - 8.0 dd
⁴JHH ≈ 2.5, ⁵JHH ≈
0.5

H-3 ~7.3 - 7.5 t or dd ³JHF ≈ 8.0, ³JHH ≈ 8.5

| H-4 | ~7.5 - 7.7 | ddd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0, ⁴JHH ≈ 2.5 |

Note: Actual chemical shifts can vary based on solvent and concentration. The above are

estimates based on substituent effects.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships in 5-Chloro-2-fluorobenzonitrile.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals. The

presence of the highly electronegative fluorine atom introduces carbon-fluorine (C-F) coupling,

which is a powerful diagnostic tool. The carbon directly attached to fluorine (C-2) will appear as

a doublet with a large one-bond coupling constant (¹JCF), while other nearby carbons will show

smaller two-, three-, and four-bond couplings.

Key Interpretive Points:

C-CN (C-7): The nitrile carbon typically appears around 115-120 ppm.
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C-F (C-2): This carbon will be significantly downfield due to the direct attachment of fluorine

and will be split into a large doublet (¹JCF ≈ 240-260 Hz).

C-Cl (C-5): The carbon attached to chlorine will show a moderate downfield shift.

C-H Carbons (C-3, C-4, C-6): Their chemical shifts are influenced by their position relative to

the substituents.

Quaternary Carbon (C-1): This carbon, attached to the nitrile group, will have a low intensity

and will be split by the fluorine atom (²JCF).

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon
Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity (¹⁹F
Coupling)

Coupling Constant
(JCF, Hz)

C-2 ~160 - 165 d ¹JCF ≈ 255

C-4 ~135 - 138 d ⁴JCF ≈ 3

C-5 ~133 - 135 s -

C-6 ~131 - 133 d ⁴JCF ≈ 2

C-3 ~118 - 120 d ²JCF ≈ 20

C-7 (CN) ~114 - 116 d ³JCF ≈ 3

| C-1 | ~105 - 108 | d | ²JCF ≈ 15 |

Note: These are predicted values. For authoritative analysis, comparison with an experimental

spectrum is essential. General chemical shift ranges are based on established data.[7]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 10-20 mg of 5-Chloro-2-fluorobenzonitrile in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument for the specific sample and solvent to achieve optimal resolution and lineshape.

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good

signal-to-noise.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse

program (e.g., zgpg30). A longer acquisition time is required; typically, 256-1024 scans with a

relaxation delay of 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional

groups by identifying their characteristic molecular vibrations.[8] For 5-Chloro-2-
fluorobenzonitrile, the most prominent features will be the nitrile stretch and vibrations

associated with the substituted aromatic ring.

Spectral Interpretation: The IR spectrum provides a distinct "fingerprint" for this molecule. The

most diagnostically significant absorptions are:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile functional group is

expected in the 2220-2260 cm⁻¹ region.[9] Its high intensity and unique position make it an

excellent marker.

Aromatic C=C Stretch: Multiple bands of variable intensity appear in the 1400-1600 cm⁻¹

region, confirming the presence of the benzene ring.

C-F Stretch: A strong absorption, characteristic of the carbon-fluorine bond, is typically

observed in the 1000-1400 cm⁻¹ range.
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C-Cl Stretch: A strong absorption for the carbon-chlorine bond is expected in the 600-800

cm⁻¹ region.[9]

Aromatic C-H Stretch: These appear as weaker bands above 3000 cm⁻¹.

Table 3: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3100-3000 Medium-Weak C-H Stretch Aromatic

~2230 Strong, Sharp C≡N Stretch Nitrile

~1600, 1480, 1400 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong C-F Stretch Aryl-Fluoride

~800-900 Strong C-H Bend (OOP) Substituted Aromatic

~750 Strong C-Cl Stretch Aryl-Chloride

Data derived from typical values and publicly available spectra.[6][9]

Sample Preparation Data Acquisition Data Processing

Place small amount
of solid sample
on ATR crystal

Acquire background
spectrum (clean crystal)

Lower anvil and
acquire sample spectrum

1-2 min Perform ATR and
baseline correction

Identify peak
frequencies

Click to download full resolution via product page

Caption: Standard workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Experimental Protocol: ATR FT-IR Spectroscopy
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum to account for atmospheric CO₂ and H₂O.
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Sample Application: Place a small amount of the solid 5-Chloro-2-fluorobenzonitrile
sample directly onto the ATR crystal.

Apply Pressure: Lower the instrument's pressure anvil to ensure firm contact between the

sample and the crystal.

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after

analysis.

Mass Spectrometry (MS): Confirming Mass and
Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

gain structural information from the fragmentation pattern of the molecule.

Analysis of the Mass Spectrum:

Molecular Ion (M⁺): The molecular ion peak is the most critical piece of information. For 5-
Chloro-2-fluorobenzonitrile, the nominal mass is 155 u. A crucial validation is the isotopic

pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). The spectrum will exhibit

a molecular ion peak (M⁺) at m/z 155 and an M+2 peak at m/z 157, with a relative intensity

ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated

compound.

Key Fragmentation Pathways: Fragmentation in EI-MS occurs via the loss of stable neutral

molecules or radicals.[10]

Loss of Cl: Fragmentation of the C-Cl bond would result in a fragment at m/z 120 ([M-

Cl]⁺).

Loss of CN/HCN: Loss of the nitrile group as a radical (·CN) would yield a fragment at m/z

129. Alternatively, loss of neutral HCN can occur, leading to a fragment at m/z 128.
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Loss of F: While the C-F bond is strong, loss of a fluorine radical can occur, resulting in a

fragment at m/z 136.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z Proposed Fragment Notes

157 [C₇H₃³⁷ClFN]⁺
Isotopic peak for
molecular ion

155 [C₇H₃³⁵ClFN]⁺ Molecular Ion (M⁺)

120 [C₇H₃FN]⁺ Loss of ·Cl

| 99 | [C₆H₃F]⁺ | Loss of ·Cl and HCN |

[M]⁺˙
m/z = 155/157

[M-Cl]⁺
m/z = 120

- ·Cl

[M-Cl-HCN]⁺
m/z = 93

- HCN

Click to download full resolution via product page

Caption: A simplified primary fragmentation pathway for 5-Chloro-2-fluorobenzonitrile.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.
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Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which is typically

heated to 250 °C. The sample is vaporized and carried onto the GC column by a carrier gas

(usually helium).

Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms).

Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

Ionization and Detection: As the compound elutes from the GC column, it enters the mass

spectrometer's ion source (EI source, 70 eV). The resulting ions are separated by the mass

analyzer (e.g., a quadrupole) and detected.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic

fragment ions.

Conclusion: A Cohesive Spectroscopic Portrait
The structural elucidation of 5-Chloro-2-fluorobenzonitrile is achieved through the synergistic

application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise

connectivity and electronic environment of the C-H framework, with C-F and H-F couplings

providing definitive proof of the substituent positions. IR spectroscopy rapidly confirms the

presence of the critical nitrile functional group and the substituted aromatic system. Finally,

Mass Spectrometry validates the molecular weight and reveals a fragmentation pattern,

including the characteristic 3:1 isotopic signature for chlorine, that is fully consistent with the

proposed structure. Together, these techniques provide a robust and self-validating dataset

essential for any researcher utilizing this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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